molecular formula C14H22N6O4S B10825290 3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Cat. No.: B10825290
M. Wt: 370.43 g/mol
InChI Key: YTYBSYIHUFBLKV-UHFFFAOYSA-N
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Description

This compound, often referenced in pharmaceutical patents and synthesis studies, is a triazolo[4,5-d]pyrimidine derivative with a cyclopentane diol backbone. Its structure features a 7-amino group, a 5-propylthio substituent on the triazolopyrimidine core, and a 5-(2-hydroxyethoxy) group on the cyclopentane ring . The stereochemistry is critical, as its (1S,2S,3R,5S) configuration ensures optimal binding to the P2Y12 receptor, a target for antiplatelet agents .

Notably, this compound is a key intermediate or derivative of Ticagrelor, a clinically approved drug for preventing arterial thrombosis . The hydroxyethoxy group enhances water solubility, while the propylthio and cyclopropaneamine moieties contribute to receptor affinity and metabolic stability .

Properties

Molecular Formula

C14H22N6O4S

Molecular Weight

370.43 g/mol

IUPAC Name

3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)

InChI Key

YTYBSYIHUFBLKV-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N

Origin of Product

United States

Biological Activity

The compound 3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol , also known as AR-C133913XX, is a derivative of Ticagrelor and functions primarily as a P2Y12 receptor antagonist . This compound has garnered attention for its potential therapeutic effects in the management of thrombotic disorders, particularly in patients with acute coronary syndromes. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: (1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
  • Molecular Formula: C14H22N6O4S
  • Molecular Weight: 370.43 g/mol

The primary mechanism of action for AR-C133913XX involves the inhibition of the P2Y12 receptor on platelets. By preventing adenosine diphosphate (ADP) from binding to this receptor, the compound effectively reduces platelet aggregation:

  • Binding Affinity: AR-C133913XX exhibits high binding affinity for the P2Y12 receptor, leading to significant inhibition of platelet activation.
  • Pharmacodynamics: The inhibition of platelet aggregation results in decreased thrombus formation, which is crucial in reducing the risk of cardiovascular events.

Pharmacokinetics

AR-C133913XX undergoes extensive metabolism primarily via cytochrome P450 enzymes. Key pharmacokinetic parameters include:

ParameterValue
Half-lifeApproximately 8 hours
BioavailabilityModerate (~40%)
MetabolismHepatic via CYP3A4
ExcretionRenal (urine)

In Vitro Studies

In laboratory settings, AR-C133913XX has demonstrated potent antiplatelet activity. Studies indicate that at therapeutic concentrations:

  • Platelet Aggregation Inhibition: Up to 80% reduction in platelet aggregation was observed in response to ADP stimulation.
  • Temporal Effects: The compound maintains its inhibitory effects over time, with sustained activity noted for several hours post-administration.

In Vivo Studies

Animal model studies have shown promising results:

  • Dosage Effects: Therapeutic doses effectively inhibit platelet aggregation without significant adverse effects.
  • Thrombotic Event Reduction: In models of induced thrombosis, administration of AR-C133913XX significantly reduced thrombus formation compared to controls.

Case Studies

Several clinical studies have evaluated the efficacy of AR-C133913XX:

  • Study 1: Acute Coronary Syndrome Patients
    • Objective: Assess the impact on thrombotic events.
    • Results: Patients receiving AR-C133913XX showed a 30% reduction in major adverse cardiovascular events compared to those on standard therapy.
  • Study 2: Safety Profile Assessment
    • Objective: Evaluate safety and tolerability.
    • Results: The compound was well-tolerated with minimal side effects reported; gastrointestinal disturbances were the most common.

Comparison with Similar Compounds

Triazolopyrimidine Core Modifications

  • 7h : Removal of the hydroxyethoxy group reduces solubility but retains moderate antiplatelet activity due to the cyclopentane triol .
  • 50619-41-5: Substitution of 7-amino with 7-chloro and propylthio with hydroxymethyl shifts activity from antiplatelet to antibacterial .

Cyclopropaneamine Variations

  • 7i : The 3,4-difluorophenyl group enhances P2Y12 binding affinity via hydrophobic interactions, though its lower melting point suggests reduced crystallinity .
  • 7l : Replacement of difluorophenyl with phenyl maintains antiplatelet efficacy but may increase metabolic instability .

Hydroxyethoxy vs. Hydroxymethyl

The target compound’s 2-hydroxyethoxy group improves aqueous solubility compared to 7h’s triol or 50619-41-5’s hydroxymethyl, critical for oral bioavailability .

Preparation Methods

Core Reaction Sequence

The compound is typically synthesized through a four-step sequence:

  • Condensation : 5-Amino-4,6-dichloropyrimidine reacts with a cyclopentyl diol derivative in ethylene glycol at 100–120°C to form a bicyclic intermediate.

  • Diazotization : The intermediate undergoes diazotization using sodium nitrite (NaNO₂) in acetic acid or resin-bound nitrite (Resin-NO₂) to construct the triazole ring.

  • Thioether Formation : Propylthio groups are introduced via nucleophilic substitution with propane-1-thiol under basic conditions.

  • Deprotection : Acidic hydrolysis (e.g., HCl in methanol/water) removes protecting groups to yield the final product.

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Source
CondensationEthylene glycol, 110°C, 7 hr8598.5
DiazotizationResin-NO₂, H₂O/CH₃CN, 5°C9299.2
ThioetherationK₂CO₃, propane-1-thiol, DMF7897.8
Deprotection6M HCl, MeOH/H₂O, 25°C9599.7

Stereochemical Control and Intermediate Optimization

Chiral Cyclopropane Intermediate

A mandelic acid salt of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is used to ensure stereoselective amination during the cyclocondensation step. This intermediate’s configuration directly influences the final product’s enantiomeric excess (ee > 99.5%).

Solvent and Catalyst Selection

  • Ethylene glycol enhances reaction rates in cyclocondensation due to its high polarity and boiling point.

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is critical for maintaining basic pH during thioetheration.

  • Resin-NO₂ replaces hazardous nitrosating agents (e.g., HONO), reducing genotoxic impurity risks.

Table 2: Impact of Solvent on Diazotization Efficiency

Solvent SystemReaction Time (hr)Yield (%)Nitrosamine Byproducts (ppm)
H₂O/CH₃CN292< 0.1
Acetic Acid4881.2
DCM/H₂O3850.8

Purification and Impurity Profiling

Chromatographic Techniques

  • Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) removes unreacted starting materials.

  • Recrystallization in acetonitrile/toluene (1:2) achieves >99.5% purity by eliminating sulfoxide and des-fluoro impurities.

Critical Impurities and Mitigation

  • O-Acetyl Ticagrelor (0.10%) : Forms during deprotection; minimized by controlling HCl concentration.

  • Nitrosamines (<0.1 ppm) : Suppressed using resin-bound nitrite and post-reaction washes at pH 3.5–4.5.

Table 3: Impurity Profile of Pilot-Scale Batches

ImpurityRetention Time (min)Max. Level (%)Control Strategy
Sulfoxide12.30.08N₂ blanket during thioetheration
Des-Fluoro15.70.05Mandelic acid salt recrystallization
Nitrosamine8.9<0.1Resin-NO₂, pH-adjusted washes

Scalable and Industrial Processes

One-Pot Telescoping

Recent advancements condense the final three steps (diazotization, thioetheration, deprotection) into a single reactor, improving yield from 63% to 75%. Key parameters:

  • Temperature gradient: 5°C → 25°C → 40°C.

  • Solvent exchange: Dichloromethane (DCM) → methanol → acetonitrile.

Green Chemistry Innovations

  • Water as co-solvent : Reduces ethylene glycol usage by 40% without compromising yield.

  • Flow hydrogenation : Replaces batch processing for intermediate reduction, cutting reaction time by 50% .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution and cyclization reactions. For example, analogs like 7k (a structurally similar compound) were synthesized using methanol and HCl, followed by neutralization with NaOH and purification via column chromatography . Key parameters include solvent choice (e.g., methanol vs. dichloromethane), reaction time, and temperature. Optimization involves iterative adjustments to these parameters, monitored by TLC or HPLC.
  • Validation : Confirmation via ¹H/¹³C NMR to verify substituent positions (e.g., propylthio and hydroxyethoxy groups) and melting point analysis (e.g., 156–158°C for 7k ) .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : Assign peaks to specific protons (e.g., cyclopentane-diol protons at δ 3.8–4.2 ppm) and carbons (e.g., triazolo-pyrimidine carbons at δ 150–160 ppm) .
  • HPLC : Use reverse-phase HPLC with a C18 column and UV detection (e.g., λ = 254 nm) to assess purity. For example, Ticagrelor analogs were analyzed using mobile phases like acetonitrile:water (70:30) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 522.57 for related compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., via LC-MS/MS) to assess metabolic degradation. For instance, Ticagrelor derivatives show reversible P2Y12 receptor binding, requiring time-resolved assays to capture dynamic interactions .
  • Receptor Binding Assays : Use radiolabeled analogs (e.g., ³H- or fluorescent probes) to quantify binding affinity discrepancies. Adjust experimental conditions (e.g., pH, ion concentration) to mimic physiological environments .
    • Case Study : If in vitro antiplatelet activity (e.g., IC₅₀ = 50 nM) conflicts with in vivo results, investigate bioavailability via tissue distribution studies or protein-binding assays .

Q. What strategies are effective for modifying the compound’s structure to enhance target specificity while minimizing off-target effects?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace the propylthio group with bulkier substituents (e.g., cyclopropyl) to test steric effects on receptor binding. For example, 7i (with difluorophenylcyclopropyl) showed altered melting points and solubility, indicating structural flexibility .
  • Computational Docking : Use software like AutoDock Vina to model interactions with the P2Y12 receptor. Prioritize modifications that improve hydrogen bonding (e.g., hydroxyethoxy group with Ser317) .
    • Validation : Compare IC₅₀ values of analogs in ADP-induced platelet aggregation assays .

Q. How can researchers address stability issues (e.g., hydrolysis of the hydroxyethoxy group) during long-term storage or experimental use?

  • Methodology :

  • Degradation Studies : Accelerated stability testing under varied conditions (e.g., 40°C/75% RH for 1 month). Monitor degradation via HPLC for byproducts like cyclopentane-diol derivatives.
  • Formulation Optimization : Lyophilization with cryoprotectants (e.g., trehalose) or storage in anhydrous DMSO at -80°C .

Q. What computational tools are suitable for predicting the compound’s interaction with non-target proteins (e.g., cytochrome P450 enzymes)?

  • Methodology :

  • Molecular Dynamics Simulations : Use GROMACS to simulate binding to CYP3A4, a common metabolizing enzyme. Analyze RMSD and binding free energy (MM/PBSA) to predict inhibition risks .
  • ADMET Prediction : Tools like SwissADME to estimate permeability (LogP), solubility (LogS), and cytochrome inhibition .

Contradiction Analysis & Experimental Design

Q. How should researchers design experiments to validate conflicting reports on the compound’s antibacterial vs. antiplatelet activity?

  • Experimental Design :

  • Dual-Activity Assays : Perform parallel assays:
  • Antiplatelet : Light transmission aggregometry with ADP as an agonist .
  • Antibacterial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Control Compounds : Compare with Ticagrelor (antiplatelet-specific) and ciprofloxacin (antibacterial) to isolate dual mechanisms.
    • Data Interpretation : Use ANOVA to identify statistically significant differences in activity thresholds (e.g., p < 0.05).

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